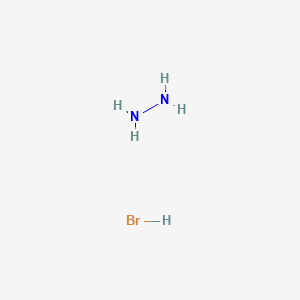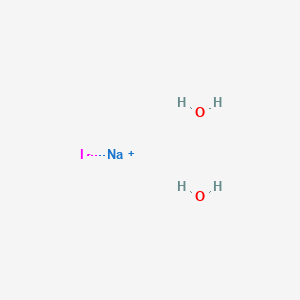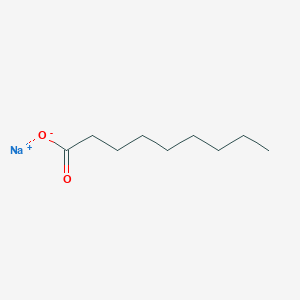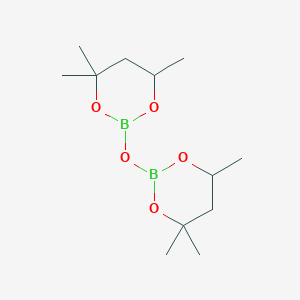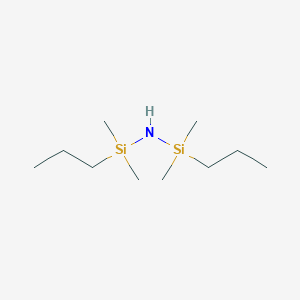
N,N'-Diallylpiperazine
Vue d'ensemble
Description
N,N'-Diallylpiperazine is an organic compound that belongs to the family of piperazine derivatives. It is widely used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of N,N'-Diallylpiperazine is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells, as well as by blocking the replication of viruses and fungi. It may also work by modulating neurotransmitter levels in the brain, which could explain its potential for treating neurological disorders.
Biochemical and Physiological Effects:
N,N'-Diallylpiperazine has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral and fungal replication, and modulate neurotransmitter levels in the brain. Additionally, it has been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N'-Diallylpiperazine in lab experiments is its potential as a treatment for a range of diseases. Additionally, it is relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using N,N'-Diallylpiperazine is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on N,N'-Diallylpiperazine. One potential avenue is to further explore its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it may be beneficial to investigate its potential as a treatment for other diseases such as cancer, viral infections, and fungal infections. Further research is also needed to understand its mechanism of action and optimize its use in lab experiments.
Conclusion:
N,N'-Diallylpiperazine is a unique and promising compound that has potential applications in medicine and pharmacology. Its anticancer, antifungal, and antiviral properties, as well as its potential for treating neurological disorders, make it an exciting area of research. However, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of N,N'-Diallylpiperazine involves the reaction of piperazine with allyl bromide in the presence of a base. The reaction produces N,N'-Diallylpiperazine as a colorless liquid with a boiling point of 174-175°C.
Applications De Recherche Scientifique
N,N'-Diallylpiperazine is widely used in scientific research for its potential applications in medicine and pharmacology. It has been found to exhibit anticancer, antifungal, and antiviral properties. Additionally, it has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1,4-bis(prop-2-enyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-3-5-11-7-9-12(6-4-2)10-8-11/h3-4H,1-2,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAQCCZFQZMBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289117 | |
| Record name | N,N'-DIALLYLPIPERAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13173-24-5 | |
| Record name | NSC59289 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-DIALLYLPIPERAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



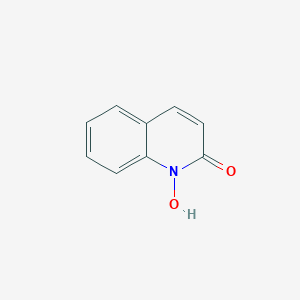
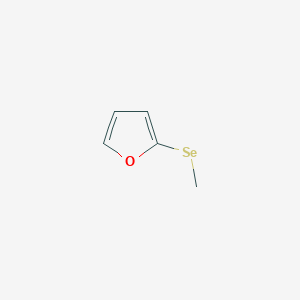

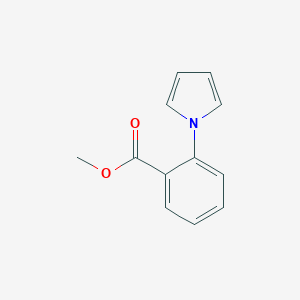
![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)
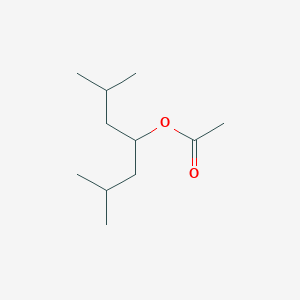
![[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B77435.png)


